molecular formula C18H19NS B1200419 Prothixene CAS No. 2622-24-4

Prothixene

Cat. No. B1200419
CAS RN: 2622-24-4
M. Wt: 281.4 g/mol
InChI Key: JJSMYTSEKDSFKK-UHFFFAOYSA-N
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Description

Prothixene is a thioxanthene derivative patented by Swiss multinational healthcare F. Hoffmann-La Roche & Co. as an antiemetic and neuroleptic agent . It shows patent antihistaminic activity . It is a typical antipsychotic drug of the thioxanthene (tricyclic) class .


Molecular Structure Analysis

Prothixene has a chemical formula of C18H21NS . The exact mass is 283.14 and the molecular weight is 283.433 . The elemental analysis shows that it contains 76.28% Carbon, 7.47% Hydrogen, 4.94% Nitrogen, and 11.31% Sulfur .


Physical And Chemical Properties Analysis

Prothixene has a chemical formula of C18H21NS . The exact mass is 283.14 and the molecular weight is 283.433 . The elemental analysis shows that it contains 76.28% Carbon, 7.47% Hydrogen, 4.94% Nitrogen, and 11.31% Sulfur .

Scientific Research Applications

  • "A Controlled Trial of Taractan in Chronic Schizophrenia" by Scanlan, E. P., & May, A. (1963). This study evaluates the drug Taractan, chemically known as chlorprothixene, for the treatment of chronic schizophrenia. The paper discusses the neuroleptic, tranquillizing, and thymoleptic properties of chlorprothixene, as well as its relative freedom from side effects, enabling its use in a double-blind study (Scanlan & May, 1963).

Safety And Hazards

Chlorprothixene, a related compound, is classified as having acute toxicity (oral), Category 3 H301 . It is toxic if swallowed and may cause drowsiness or dizziness .

Relevant Papers

  • “Prolonged hypouricemia associated with acute chlorprothixene ingestion” discusses the effect of chlorprothixene on serum urate concentration .
  • “Effect of prothixene and allied compounds on serotonin uptake by human blood platelets” discusses the inhibitory effect of prothixene on serotonin uptake by platelets .

properties

IUPAC Name

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18/h3-6,8-12H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSMYTSEKDSFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4907-84-0 (mono-hydrochloride)
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20180858
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothixene

CAS RN

2622-24-4
Record name Prothixene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX2OJH78L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
407
Citations
GF Oksenkrug - Bulletin of Experimental Biology and Medicine, 1975 - Springer
… The object of this investigation was to study the effect of chlorprothixene, prothixene, and norprothixene (the demethylated derivative of prothixene) on TTHT compared with that of the …
Number of citations: 3 link.springer.com
CL Scheckel - The Thioxanthenes, 1969 - karger.com
… prothixene had no effect on heart rate in isolated rabbit and cat hearts, but the amplitude of the contractions was reduced. In anesthetized catsand dogs chlorprothixene (iv) increased …
Number of citations: 9 karger.com
M Protiva, I Červená, M Rajšner… - Collection of …, 1978 - cccc.uochb.cas.cz
… Acid catalyzed dehydration gave the prothixene derivatives … the generic name of prothixene, has important tranquilizing and … series of 2-alkyl prothixene derivatives6 and established the …
Number of citations: 0 cccc.uochb.cas.cz
A Shalev, H Hermesh, H Munitz - Clinical Pharmacology & …, 1987 - Wiley Online Library
… received concurrent psychotropic drugs (imipramine, 150 mg/day, and lithium carbonate, 1200 mg/day) and six patients were given antiparkinsonian drugs along with chlorprothixene (…
Number of citations: 5 ascpt.onlinelibrary.wiley.com
A Shalev, H Hermesh, H Munitz - researchgate.net
… received concurrent psychotropic drugs (imipramine, 150 mg/day, and lithium carbonate, 1200 mg/day) and six patients were given antiparkinsonian drugs along with chlorprothixene (…
Number of citations: 0 www.researchgate.net
K Pelz, E Svátek, J Metyšová, F Hradil… - Collection of …, 1970 - cccc.uochb.cas.cz
… It was further of interest to examine their pharmacodynamic activity and finally they could be considered as potential metabolites of prothixene (I, R= H). In connection with their …
Number of citations: 7 cccc.uochb.cas.cz
JO Jilek, M Rajsner, J Pomykacek… - Ceskoslovenska …, 1965 - europepmc.org
… Prothixene and analogues. A new synthesis of chlorprothixene]. - Abstract - Europe PMC … Prothixene and analogues. A new synthesis of chlorprothixene]. …
Number of citations: 19 europepmc.org
K Šindelář, E Svatek, J Metyšovà… - Collection of …, 1969 - cccc.uochb.cas.cz
… The base IV was separated into geometric isomers A and B, the configuration of which was derived on the basis of isomorphism with identified isomers of chlorprothixene (II) and of IR …
Number of citations: 27 cccc.uochb.cas.cz
B Kishore, A Kaur - Indian Journal of Psychiatry, 1970 - journals.lww.com
After the discovery of the first phenothiazene (chlorpromazine) useful in mental disorders, an intensive search has been on to find more potent, safer and more effective derivatives of …
Number of citations: 4 journals.lww.com
AH Drummond, KAE Whigham… - European Journal of …, 1976 - Elsevier
… active isomer, cis-chlorprothixene, has its dimethylaminopropyl side chain in a less extended form, which cannot readily be mimicked by the inactive neuroleptic, trans-chlorprothixene. …
Number of citations: 5 www.sciencedirect.com

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